![molecular formula C18H25F3N2O2 B14167926 1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid CAS No. 1100748-69-3](/img/structure/B14167926.png)
1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. The compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a diazaspiro undecane core. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 1-benzyl-1,9-diazaspiro[5.5]undecane involves large-scale synthesis using similar reaction conditions as in laboratory settings. the process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen
Properties
CAS No. |
1100748-69-3 |
|---|---|
Molecular Formula |
C18H25F3N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H24N2.C2HF3O2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16;3-2(4,5)1(6)7/h1-3,6-7,17H,4-5,8-14H2;(H,6,7) |
InChI Key |
LFNDUFCVIQTOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



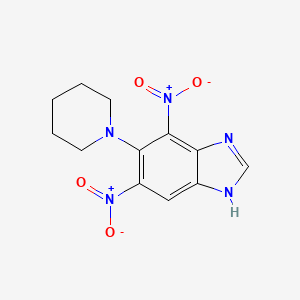
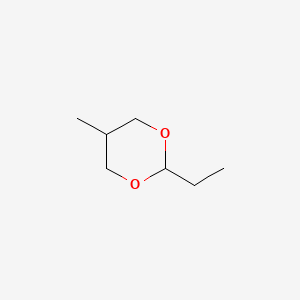
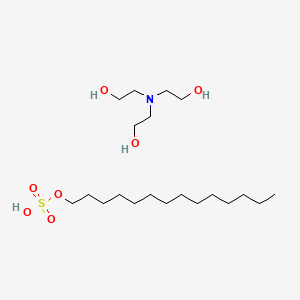
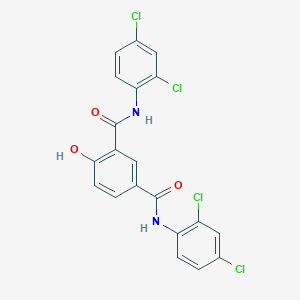

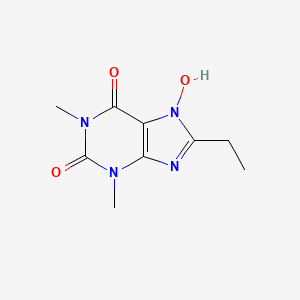
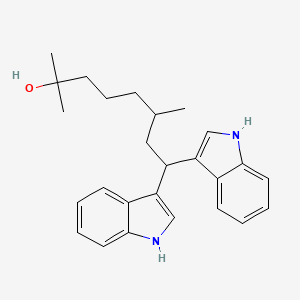
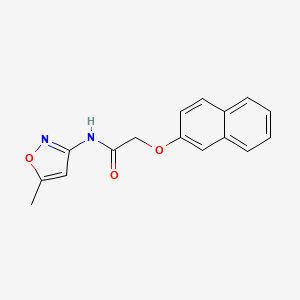

![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
